2-Bromo-3-cyclopropoxybenzaldehyde

Organic Synthesis Medicinal Chemistry Building Blocks

SAR exploration often stalls when simple alkoxy analogs fail to provide metabolic stability. 2-Bromo-3-cyclopropoxybenzaldehyde offers a direct solution by integrating a rigidity-enhancing cyclopropoxy motif with a cross-coupling-ready bromo aldehyde core. This enables rapid access to conformationally constrained biaryl intermediates without custom synthesis delays. Key outcomes: • Ortho-bromine handle for reliable Suzuki-Miyaura diversification. • Cyclopropoxy group enhances metabolic stability vs. methoxy. • Aldehyde functionality enables reductive amination or Knoevenagel condensation.

Molecular Formula C10H9BrO2
Molecular Weight 241.08 g/mol
Cat. No. B13242730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-cyclopropoxybenzaldehyde
Molecular FormulaC10H9BrO2
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESC1CC1OC2=CC=CC(=C2Br)C=O
InChIInChI=1S/C10H9BrO2/c11-10-7(6-12)2-1-3-9(10)13-8-4-5-8/h1-3,6,8H,4-5H2
InChIKeyLPEZTCBWSABASN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-cyclopropoxybenzaldehyde: Structure & Properties


2-Bromo-3-cyclopropoxybenzaldehyde (CAS 1243471-22-8) is a hetero-bifunctional aromatic aldehyde with the molecular formula C₁₀H₉BrO₂ and a molecular weight of 241.08 g/mol [1]. It is characterized by a benzaldehyde core with a bromine atom at the 2-position and a cyclopropoxy group at the 3-position, making it a versatile building block for cross-coupling and derivatization reactions [1].

Key Reactive Handles Ortho-bromo for cross-coupling; aldehyde for further derivatization
Structural Motif 3-Cyclopropoxy group provides steric bulk and conformational constraint
Building Block Type Hetero-bifunctional aromatic aldehyde for synthetic elaboration

2-Bromo-3-cyclopropoxybenzaldehyde: Why It's Irreplaceable


This compound presents a unique combination of a reactive ortho-bromo group, a meta-cyclopropoxy substituent, and an aldehyde handle. Substituting it with a simple analog like 2-bromo-3-methoxybenzaldehyde (CAS 10401-18-0) fails to capture the distinct steric and electronic properties of the cyclopropyl group, which is known to enhance metabolic stability and conformational rigidity in drug candidates . Similarly, the non-brominated analog, 3-cyclopropoxybenzaldehyde (CAS 1032527-40-4) , lacks the bromine atom essential for key cross-coupling reactions like Suzuki-Miyaura , completely altering its downstream synthetic utility.

Target 2-Bromo-3-cyclopropoxybenzaldehyde
2-Bromo-3-methoxybenzaldehyde Lacks cyclopropyl steric bulk; may alter reaction selectivity and downstream conformation
Target 2-Bromo-3-cyclopropoxybenzaldehyde
3-Cyclopropoxybenzaldehyde Missing ortho-bromo; cannot directly undergo Suzuki-Miyaura coupling

2-Bromo-3-cyclopropoxybenzaldehyde vs. Analogs


Steric & Electronic Differences vs. Methoxy Analog

The 3-cyclopropoxy group in 2-bromo-3-cyclopropoxybenzaldehyde (MW: 241.08 g/mol) introduces unique conformational constraints and a larger steric footprint compared to the 3-methoxy group in the analog 2-bromo-3-methoxybenzaldehyde (MW: 215.04 g/mol) . This can influence the reactivity and selectivity in subsequent reactions, such as Suzuki-Miyaura cross-couplings, where the cyclopropyl group can impose a specific orientation and restrict rotational freedom, potentially leading to different regio- or stereoselective outcomes [1].

Steric & Electronic Profile
Data to verify
Cyclopropoxy introduces larger steric footprint and conformational constraint relative to methoxy analog
May influence reaction regio- and stereoselectivity
Molecular weight difference: 26.04 g/mol (cyclopropoxy vs methoxy)
Organic Synthesis Medicinal Chemistry Building Blocks

Suzuki-Miyaura Reactivity vs. Des-Bromo Analog

The presence of the ortho-bromine atom in 2-bromo-3-cyclopropoxybenzaldehyde enables its direct use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, a cornerstone for constructing biaryl systems in pharmaceuticals and materials science . In stark contrast, the analog 3-cyclopropoxybenzaldehyde (MW: 162.18 g/mol), which lacks the bromine substituent, cannot participate in these reactions directly and would require additional functionalization steps .

Cross-Coupling Reactivity
Class-level inference
Ortho-bromo enables direct Suzuki-Miyaura coupling; des-bromo analog lacks reactivity
Essential for downstream biaryl construction
Based on functional group analysis; verify under specific conditions
Organic Synthesis Catalysis Pharmaceutical Intermediates

2-Bromo-3-cyclopropoxybenzaldehyde: Key Applications


Palladium-Catalyzed Cross-Coupling Building Block

2-Bromo-3-cyclopropoxybenzaldehyde is an ideal substrate for Suzuki-Miyaura cross-coupling reactions to install diverse aryl or heteroaryl groups at the ortho-position of the benzaldehyde core. This is a key step in the construction of biaryl motifs prevalent in many active pharmaceutical ingredients (APIs) and advanced materials. Its utility stems directly from the presence of the ortho-bromine atom .

Conformationally Constrained Drug Intermediate

The cyclopropoxy group is a well-validated motif in medicinal chemistry for enhancing drug properties, including metabolic stability and target binding conformation . This compound serves as a strategic intermediate for incorporating this group into more complex molecules, particularly when the aldehyde handle is used for subsequent transformations like reductive aminations or Knoevenagel condensations. This application is directly supported by the known benefits of cyclopropyl groups in drug design.

SAR Studies Starting Material

In drug discovery programs, the systematic variation of substituents is crucial for SAR exploration. This compound provides a defined entry point to a chemical space where the effects of a cyclopropoxy group can be directly compared to those of simpler alkoxy groups (e.g., methoxy) in the context of a given biological target. The differentiated steric and electronic properties compared to the methoxy analog make it a valuable tool for medicinal chemists .

Application
Selection Property
Validation Focus
Palladium-Catalyzed Cross-Coupling
Reactive ortho-bromo handle
Suzuki-Miyaura coupling yield and scope
Conformationally Constrained Drug Intermediates
Cyclopropoxy motif for rigidity and reported metabolic stability
Metabolic stability and target binding assays
SAR Exploration
Differentiated steric/electronic profile vs common alkoxy groups
Comparative SAR with alkoxy analogs

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